molecular formula C15H29NO5 B3039596 tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1212360-70-7

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B3039596
CAS No.: 1212360-70-7
M. Wt: 303.39 g/mol
InChI Key: IWAWSJXEVHALDS-LBPRGKRZSA-N
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Description

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two ethoxy groups, a hydroxymethyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of ethoxy groups and the hydroxymethyl group through a series of reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce a simpler piperidine derivative.

Scientific Research Applications

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h12,17H,6-11H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAWSJXEVHALDS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)CO)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)CO)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate

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